4-(3-Pyridinyl)phenylboronic acid pinacol ester
Overview
Description
4-(3-Pyridinyl)phenylboronic acid pinacol ester is an organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a dioxaborolane group
Mechanism of Action
Target of Action
This compound is a boronic ester, which is widely used in the Suzuki-Miyaura cross-coupling reaction . The target of this compound is the carbon-carbon bond formation in organic synthesis .
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester compound is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium complex, replacing the halide and forming a new carbon-carbon bond .
Pharmacokinetics
The solubility and stability of the compound can impact its effectiveness in chemical reactions .
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction. Furthermore, the reaction is usually performed under inert atmosphere to prevent oxidation .
Biochemical Analysis
Cellular Effects
The effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. The impact of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine on cell function is still being explored, but it is known to affect various types of cells, including cancer cells and normal cells .
Molecular Mechanism
The molecular mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine involves its interaction with palladium catalysts and other biomolecules. This compound can bind to palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Additionally, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways and gene expression without causing significant toxicity. At high doses, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic .
Metabolic Pathways
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is involved in various metabolic pathways, including those related to the synthesis of biaryl compounds. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolite levels and metabolic flux. The specific metabolic pathways affected by 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine are still being investigated, but it is known to play a role in the formation of carbon-carbon bonds .
Transport and Distribution
Within cells and tissues, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridinyl)phenylboronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid or ester and a halide. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridinyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-(3-Pyridinyl)phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
4-(3-Pyridinyl)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of the pyridine ring and the dioxaborolane group makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFCEWVMQXVEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720990 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929203-04-3 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929203-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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